molecular formula C20H18O2 B12514413 Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate CAS No. 698389-87-6

Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate

Cat. No.: B12514413
CAS No.: 698389-87-6
M. Wt: 290.4 g/mol
InChI Key: OKVPHLXTYZSBPE-UHFFFAOYSA-N
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Description

Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate is an organic compound with a complex structure that includes a conjugated diene system and a diphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate typically involves the reaction of methyl sorbate with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate involves its interaction with various molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, including cycloaddition and rearrangement reactions. These interactions can lead to the formation of new chemical entities with unique properties and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

698389-87-6

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 4-benzhydrylidenehexa-2,5-dienoate

InChI

InChI=1S/C20H18O2/c1-3-16(14-15-19(21)22-2)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-15H,1H2,2H3

InChI Key

OKVPHLXTYZSBPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=C

Origin of Product

United States

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